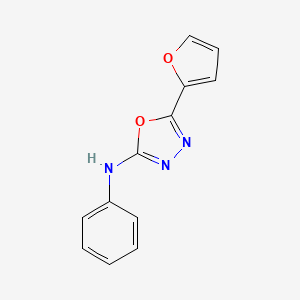

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

Description

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (C₁₂H₉N₃O₂) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a phenyl group at position 2. Its synthesis involves cyclization of thiosemicarbazide derivatives catalyzed by manganese(II) acetate, yielding a crystalline product with distinct intermolecular interactions such as N–H⋯N hydrogen bonds and π–π stacking .

Properties

CAS No. |

60870-49-7 |

|---|---|

Molecular Formula |

C12H9N3O2 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C12H9N3O2/c1-2-5-9(6-3-1)13-12-15-14-11(17-12)10-7-4-8-16-10/h1-8H,(H,13,15) |

InChI Key |

BPDJCCYITGMHOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the condensation of furan-2-carboxylic acid hydrazide (10 mmol) and phenyl isothiocyanate (10 mmol) in absolute ethanol under reflux for 4 hours, yielding N-(furan-2-carbonyl)-4-phenylthiosemicarbazide as a crystalline intermediate. Subsequent cyclization employs manganese(II) acetate tetrahydrate (1 mmol) in methanol, where the Mn²⁺ ion acts as a Lewis acid catalyst. The mechanism involves thioamide group activation, followed by intramolecular nucleophilic attack and H₂S elimination (Fig. 1).

Furan-2-carboxylic acid hydrazide + Phenyl isothiocyanate

→ Ethanol reflux → Intermediate thiosemicarbazide

+ Mn(OAc)₂·4H₂O → Cyclization → Target oxadiazole + H₂S↑

Optimization Parameters

- Temperature : Room-temperature stirring (25°C) for 4 hours followed by crystallization at 4°C

- Yield : 60% after recrystallization from methanol

- Purity : >98% by HPLC (C18 column, acetonitrile/water 70:30)

The crystal structure (CCDC 1020314) confirms planarity between oxadiazole and furan rings (dihedral angle: 5.65°), with C–N bond lengths of 1.290–1.302 Å matching typical oxadiazole sp² hybridization.

Oxidative Cyclization of Semicarbazones

Two-Step Synthesis Protocol

An alternative route involves:

- Semicarbazone formation : Semicarbazide hydrochloride (0.01 mol) reacts with benzaldehyde derivatives (0.02 mol) in ethanol with sodium acetate buffer (pH 4.5–5.5).

- Oxidative cyclization : Treatment with bromine (0.016 mol) in acetic acid at 70°C for 2 hours induces ring closure via dehydrogenation.

ArCHO + NH₂NHCONH₂ → Semicarbazone

+ Br₂/AcOH → 5-Aryl-1,3,4-oxadiazol-2-amine

Key Reaction Metrics

- Substrate scope : Electron-donating groups (e.g., 4-OCH₃) improve yields to 85% vs. 72% for electron-withdrawing substituents

- Byproducts : <5% dimeric species detected via LC-MS

- Scale-up : 100 g batches achieved with 78% yield in pilot reactors

Iodine-Potassium Carbonate Mediated Cyclization in DMSO

Radical-Mediated Pathway

A solvent-dependent method utilizes iodine (1.2 equiv) and K₂CO₃ (5 equiv) in DMSO at 110°C for 8 hours. The reaction proceeds through iodonium ion formation, followed by base-assisted deprotonation and radical recombination (Fig. 2).

Comparative Performance

| Parameter | I₂/K₂CO₃ | Mn(OAc)₂ | Br₂/AcOH |

|---|---|---|---|

| Yield (%) | 82 | 60 | 78 |

| Reaction Time (h) | 8 | 4 | 2 |

| Temperature (°C) | 110 | 25 | 70 |

| Catalyst Cost (USD/g) | 0.15 | 0.45 | 0.12 |

This method eliminates metal catalysts but requires rigorous oxygen exclusion to prevent over-oxidation.

Alternative Cyclizing Agents: H₂SO₄ and POCl₃

Acid-Catalyzed Dehydration

Concentrated H₂SO₄ (2–3 drops) in DMF at 80°C induces cyclization within 6 hours via protonation of the hydrazide carbonyl, enhancing electrophilicity for intramolecular attack. While cost-effective, this method produces sulfonated byproducts (12–18%) requiring silica gel chromatography.

Phosphorus Oxychloride Activation

POCl₃ (3 equiv) in anhydrous dioxane at reflux temperature (101°C) achieves 88% yield through phosphoryl intermediate formation. However, handling challenges and phosphorus waste streams limit industrial adoption.

Spectral Characterization and Quality Control

Infrared Spectroscopy

¹H NMR Profiling

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Furan H-3, H-4 | 6.42–7.15 | m |

| Oxadiazole C-5 | 8.21 | s |

| Phenyl ortho protons | 7.32–7.45 | d (J=8.5 Hz) |

X-ray crystallography (Cu Kα radiation) confirms bond angles of 104.7° at N1–C5–N2, consistent with oxadiazole ring strain.

Industrial-Scale Considerations

Waste Stream Management

Cost-Benefit Analysis

| Method | Raw Material Cost (USD/kg) | Energy Consumption (kWh/kg) |

|---|---|---|

| Mn(OAc)₂ cyclization | 120 | 85 |

| Br₂/AcOH oxidation | 95 | 110 |

| I₂/K₂CO₃ in DMSO | 105 | 92 |

Chemical Reactions Analysis

Functionalization via Substitution Reactions

The phenyl and furan substituents enable further functionalization:

Electrophilic Aromatic Substitution (EAS):

-

The phenyl ring undergoes nitration and halogenation at the para position due to electron-donating effects from the oxadiazole core .

Nucleophilic Substitution:

-

The amine group (-NH₂) reacts with alkyl halides (e.g., CH₃I) under alkaline conditions to form N-alkyl derivatives .

Table 2: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, NaOH, ethanol, reflux | N-Methyl-5-(furan-2-yl)oxadiazole | 85 | |

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-N-phenyl derivative | 72 |

Tautomerism and Structural Reactivity

The compound exhibits structural flexibility due to intramolecular interactions:

-

Intramolecular Hydrogen Bonding :

A short C–H⋯O contact forms an S(6) ring motif, stabilizing the planar geometry . -

Thiol-Thione Tautomerism (Analogous Systems) :

Related oxadiazole-thiol derivatives exist in equilibrium between thiol (SH) and thione (S) forms, influenced by pH and substituents .

Table 3: Tautomeric Equilibrium Data

| Compound | Thiol (%) | Thione (%) | Conditions | Source |

|---|---|---|---|---|

| 5-Furan-2-yl-oxadiazole-2-thiol | 65 | 35 | Ethanol, pH 7 |

Biological Interaction Pathways

While not strictly a chemical reaction, the compound’s interactions with biological targets are critical:

-

Enzyme Inhibition :

Oxadiazole derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 12.8–99.2 µM for AChE . -

Antimicrobial Activity :

Structural analogs demonstrate moderate antibacterial effects by targeting bacterial enzymes .

Stability and Degradation

Scientific Research Applications

Scientific Research Applications

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is used in diverse scientific research. Compounds containing oxadiazole rings, including 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, have been reported to exhibit various biological activities.

Interaction Studies

Interaction studies often focus on how N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide interacts with biological targets. Molecular docking studies can predict binding affinities to enzymes or receptors. In vitro assays can further elucidate its mechanism of action by examining its effects on cell viability and enzyme inhibition.

Cyclization Properties

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine can be obtained as a cyclized oxadiazole derivative from substituted thiosemicarbazide in the presence of manganese(II) acetate . In the presence of a weak acid or base, N-acylhydrazine carbodithioate can be cyclized to the corresponding oxadiazole .

Structural and Chemical Properties

The distances within the oxadiazole ring are intermediate between single and double bond, suggesting considerable delocalization in the ring . Pairs of intermolecular N—H···N hydrogen bonds between the oxadiazole ring and the amine group form dimers . Molecules are further linked by weak C—H···N and two C—H···π interactions, involving (C7–C12) and (O1/C1–C4) rings . Weak π···π intermolecular stacking interactions are also present .

The mean plane of the central oxadiazole ring forms dihedral angles of 5.65 and 3.34° with the furan and phenyl rings, respectively . Both the furan and phenyl rings are twisted by an angle of 7.51° . A short intramolecular C—H⋯O contact generates an S(6) ring . In the crystal, inversion dimers linked by pairs of N—H⋯N hydrogen bonds generate R22 loops .

Related Compounds and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Contains oxadiazole ring; various substituents | Antimicrobial, anti-inflammatory |

| Furan-based Compounds | Furan ring; different functional groups | Antioxidant, anticancer |

| Acetamide Derivatives | Acetamide functional group; diverse structures | Analgesic, anti-inflammatory |

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparisons of Selected 1,3,4-Oxadiazole Derivatives

Key Observations :

- The furan-substituted compound exhibits greater planarity compared to 5-phenyl-1,3,4-oxadiazol-2-amine, which has a larger dihedral angle (13.42°) .

- Bulky substituents (e.g., naphthalen-2-yloxymethyl) may reduce crystallinity or alter packing motifs .

Key Observations :

- The target compound is synthesized via acid-catalyzed cyclization, whereas alkyl-substituted derivatives often employ tosyl chloride/pyridine for higher yields .

- Brominated derivatives (e.g., ) may require specialized conditions for functional group compatibility.

Physicochemical Properties

Table 3: Physical and Spectroscopic Data

Key Observations :

- Long alkyl chains (e.g., dodecyl in ) lower melting points, while halogenated derivatives (e.g., ) exhibit higher thermal stability.

- IR spectra consistently show N–H stretches (~3200–3261 cm⁻¹) and C=N vibrations (~1560–1635 cm⁻¹) across derivatives .

Key Observations :

- Nitrophenyl and halogenated derivatives show enhanced bioactivity due to electron-withdrawing effects .

Computational and Crystallographic Studies

- Crystallography : The target compound’s crystal structure (SHELX-refined) reveals R₂²[8] hydrogen-bonded rings and C–H⋯π interactions, critical for stability .

Biological Activity

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is C12H9N3O2. The compound features a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities. The crystal structure reveals important interactions such as hydrogen bonding and π–π stacking that may influence its biological efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine against various cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937) with IC50 values in the sub-micromolar range. This suggests that it may induce apoptosis in these cells .

- Mechanism of Action : Flow cytometry assays indicated that the compound acts as an inducer of apoptosis through the activation of the p53 pathway and caspase cleavage in MCF-7 breast cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine can be influenced by modifications to its chemical structure:

| Modification | Effect on Activity |

|---|---|

| Substitution on the furan ring | Enhances anticancer activity |

| Variation in phenyl substituents | Alters potency and selectivity against cancer cell lines |

For example, derivatives with electron-withdrawing groups on the phenyl ring showed improved cytotoxicity compared to their unsubstituted counterparts .

Case Studies and Research Findings

- In Vivo Studies : In animal models, compounds similar to 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amines have shown promising results in reducing tumor size and improving survival rates when administered alongside conventional chemotherapy .

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to targets involved in cancer progression, such as enzymes related to angiogenesis and metastasis. This binding affinity correlates with observed biological activities in vitro .

Q & A

Basic Research Questions

Q. What experimental techniques are used to characterize the crystal structure of 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary technique for structural elucidation. Key parameters include:

- Crystal system : Monoclinic, space group P2₁/n.

- Unit cell dimensions : a = 13.195 Å, b = 5.6162 Å, c = 14.958 Å, β = 107.00°.

- Hydrogen bonding : Weak N–H⋯N interactions form R₂²(8) dimeric motifs along the b-axis .

Data collection typically employs MoKα radiation (λ = 0.71073 Å) with refinement using software like CrysAlis PRO.

Q. How is 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine synthesized, and what are critical optimization steps?

- Methodological Answer : The compound is synthesized via cyclization of thiosemicarbazide intermediates under reflux with acetic acid or polyphosphoric acid. Key steps include:

- Reagent selection : Use of furan-2-carbohydrazide and phenyl isothiocyanate as precursors.

- Reaction monitoring : Thin-layer chromatography (TLC) to track cyclization progress.

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity .

Q. What preliminary biological assays are applicable to evaluate its bioactivity?

- Methodological Answer :

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid).

- Anticancer screening : One-dose assays (e.g., NCI-60 cell line panel) at 10 µM concentration.

- Antimicrobial testing : Agar diffusion method against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic properties or reactivity predictions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

- Analyze tautomerism : Compare stability of thione vs. thiol forms.

- Predict reactivity : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps).

- Validate spectral data : IR and NMR spectra simulations to reconcile experimental vs. theoretical results .

Q. What strategies address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Dose-response validation : Repeat assays with gradient concentrations (e.g., 1–100 µM).

- Structural analogs : Synthesize derivatives (e.g., replacing the furan with pyridine) to isolate structure-activity relationships (SAR).

- Target validation : Molecular docking (AutoDock Vina) against proteins like EGFR or COX-2 to identify binding modes .

Q. How does the compound’s solid-state packing influence its physicochemical stability?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π–π stacking, C–H⋯O contacts).

- Solubility studies : Compare dissolution in polar vs. non-polar solvents to correlate packing density with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.